molecular formula C11H12FNO B12239375 2-cyclopropyl-N-(4-fluorophenyl)acetamide

2-cyclopropyl-N-(4-fluorophenyl)acetamide

Cat. No.: B12239375
M. Wt: 193.22 g/mol
InChI Key: QGJNXDBLLHBWCW-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(4-fluorophenyl)acetamide is an organic compound that features a cyclopropyl group and a fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4-fluorophenyl)acetamide typically involves the reaction of cyclopropylamine with 4-fluorophenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-cyclopropyl-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2-(4-fluorophenyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde

Uniqueness

2-cyclopropyl-N-(4-fluorophenyl)acetamide is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a fluorophenyl group. These features can impart distinct chemical and biological properties, making the compound valuable for various applications.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

2-cyclopropyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C11H12FNO/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)

InChI Key

QGJNXDBLLHBWCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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